molecular formula C11H13NO4S B3290402 Benzoic acid, 4-(1,1-dioxido-2-isothiazolidinyl)-3-methyl- CAS No. 864296-62-8

Benzoic acid, 4-(1,1-dioxido-2-isothiazolidinyl)-3-methyl-

Cat. No. B3290402
M. Wt: 255.29 g/mol
InChI Key: DWQKZCIMVWJIBS-UHFFFAOYSA-N
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Patent
US07947700B2

Procedure details

170 mg (0.63 mmol) methyl 4-(1,1-dioxo-isothiazolidin-2-yl)-3-methyl-benzoate are stirred in 2 ml of ethanol at ambient temperature for 3 hours with 0.6 ml of 2-molar sodium hydroxide solution. Then the reaction solution is evaporated down i. vac., combined with water and 0.6 ml 2-molar hydrochloric acid and extracted with ethyl acetate. The combined organic phases are dried over sodium sulphate, evaporated down i. vac. and the residue is further reacted without any more purification.
Name
methyl 4-(1,1-dioxo-isothiazolidin-2-yl)-3-methyl-benzoate
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:18])[CH2:6][CH2:5][CH2:4][N:3]1[C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13]C)=[O:12])=[CH:9][C:8]=1[CH3:17].[OH-].[Na+]>C(O)C>[O:1]=[S:2]1(=[O:18])[CH2:6][CH2:5][CH2:4][N:3]1[C:7]1[CH:16]=[CH:15][C:10]([C:11]([OH:13])=[O:12])=[CH:9][C:8]=1[CH3:17] |f:1.2|

Inputs

Step One
Name
methyl 4-(1,1-dioxo-isothiazolidin-2-yl)-3-methyl-benzoate
Quantity
170 mg
Type
reactant
Smiles
O=S1(N(CCC1)C1=C(C=C(C(=O)OC)C=C1)C)=O
Name
Quantity
0.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reaction solution is evaporated down i
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down i
CUSTOM
Type
CUSTOM
Details
and the residue is further reacted without any more purification

Outcomes

Product
Name
Type
Smiles
O=S1(N(CCC1)C1=C(C=C(C(=O)O)C=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.